molecular formula C13H25N5O B13849017 N-(6-(3-Cyanoguanidino)hexyl)pivalamide

N-(6-(3-Cyanoguanidino)hexyl)pivalamide

Cat. No.: B13849017
M. Wt: 267.37 g/mol
InChI Key: ABBMDROOWQCANU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-(3-Cyanoguanidino)hexyl)pivalamide is a biochemical research compound with a molecular weight of 267.37 g/mol and the molecular formula C13H25N5O . The compound features a pivalamide (2,2-dimethylpropanamide) group linked to a hexyl chain that terminates with a cyanoguanidino moiety . This structure is cataloged by suppliers such as Toronto Research Chemicals under the identifier TOR-C987516 . Cyanoguanidine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. Research on related cyanoguanidine-containing compounds has shown that this functional group can contribute to potent biological effects, including acting as positive inotropic agents and vasodilators for cardiovascular research, as well as exhibiting antiplatelet and bronchodilatory properties . The specific combination of the cyanoguanidine group with a long, hydrophobic chain and a sterically hindered pivalamide group in this molecule may influence its solubility, bioavailability, and interaction with biological targets, making it a valuable intermediate for probing biochemical pathways or developing novel therapeutic agents. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C13H25N5O

Molecular Weight

267.37 g/mol

IUPAC Name

N-[6-[[amino-(cyanoamino)methylidene]amino]hexyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C13H25N5O/c1-13(2,3)11(19)16-8-6-4-5-7-9-17-12(15)18-10-14/h4-9H2,1-3H3,(H,16,19)(H3,15,17,18)

InChI Key

ABBMDROOWQCANU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NCCCCCCN=C(N)NC#N

Origin of Product

United States

Preparation Methods

Preparation Methods of N-(6-(3-Cyanoguanidino)hexyl)pivalamide

General Synthetic Strategy

The synthesis of this compound typically involves the introduction of the cyanoguanidino group onto a hexyl amine derivative, which is then coupled to a pivalamide moiety. The key challenges are:

  • Efficient formation of the cyanoguanidine group without side reactions.
  • Coupling of the hexyl chain with the pivalamide under mild conditions.
  • Avoidance of harsh conditions that degrade sensitive functional groups.

Stepwise Preparation from Hexyl Amine Precursors

One common approach starts from a hexyl amine or a hexyl amine derivative, which is first converted into the corresponding cyanoguanidine intermediate. This is followed by amide bond formation with pivalic acid or its activated derivative.

Cyanoguanidine Formation
  • Cyanoguanidine derivatives are commonly synthesized by reacting amines with cyanoguanidine or related reagents.
  • According to a review on biguanide synthesis, the direct reaction of free amines with cyanoguanidine can cause side reactions on terminal amines due to harsh conditions. This problem can be mitigated by using trimethylsilyl chloride (TMSCl) to activate the nitrile function of cyanoguanidine, significantly shortening reaction times and improving yields (1–72%) under reflux in acetonitrile overnight.
  • Alternative methods involve the use of sodium ethoxide in ethanol to facilitate the reaction between bis(methylthio)methylenemalononitrile and amines, followed by addition of cyanoguanidine in situ, yielding cyanoguanidine derivatives with good yields (~81%).
Amide Bond Formation with Pivalamide
  • The coupling of the cyanoguanidino-hexyl amine intermediate with pivalic acid derivatives is typically achieved using carbodiimide coupling agents such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) in the presence of 1-hydroxybenzotriazole (HOBt) in solvents like N,N-dimethylformamide (DMF) at room temperature for extended periods (e.g., 15 hours).
  • This method allows for mild reaction conditions that preserve the integrity of the cyanoguanidine moiety and yield the desired amide product in good purity and yield (around 70–75%).

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Cyanoguanidine formation Reaction of hexyl amine derivative with cyanoguanidine activated by TMSCl in refluxing acetonitrile 1–72% Variable yields depending on substrate; reaction time ~overnight; avoids side reactions
Alternative cyanoguanidine synthesis Bis(methylthio)methylenemalononitrile + hexyl amine in ethanol reflux, then cyanoguanidine + sodium ethoxide ~81% One-pot procedure, followed by neutralization and recrystallization
Amide coupling Pivalic acid derivative + cyanoguanidino-hexyl amine, EDC + HOBt in DMF at 20°C for 15 h 70–75% Mild conditions, good purity, standard peptide coupling chemistry

Analysis of Preparation Methods

Advantages and Limitations

  • TMSCl Activation Method : Provides a cleaner reaction with reduced side reactions on terminal amines, suitable for sensitive cyanoguanidine derivatives. However, yields vary widely and require optimization for each substrate.
  • Sodium Ethoxide/Ethanol One-Pot Method : Offers a robust and relatively high-yielding route, but requires careful control of pH and purification steps to isolate the product.
  • Carbodiimide-Mediated Amide Coupling : Well-established, mild, and efficient for coupling the cyanoguanidino-hexyl intermediate with pivalic acid derivatives, preserving functional group integrity.

Comparison with Related Cyanoguanidine Derivatives

  • Patent literature on cyanoguanidine derivatives shows that halogenated intermediates can be used to generate cyanoguanidine precursors in one-pot reactions, but these methods are more applicable to simpler cyanoguanidine scaffolds rather than complex amide-linked compounds like this compound.
  • The use of carbodiimide coupling agents is consistent across various cyanoguanidine derivatives for amide bond formation, indicating a standard approach in this class of compounds.

Chemical Reactions Analysis

Types of Reactions: N-(6-(3-Cyanoguanidino)hexyl)pivalamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(6-(3-Cyanoguanidino)hexyl)pivalamide is used in various scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing key functional groups (guanidine/cyanoguanidine, alkyl chains, or pivalamide derivatives).

Key Observations:

Structural Variations and Bioactivity: Alkyl Chain Length: Compounds 6b and 6e () demonstrate that longer alkyl chains (nonyl vs. hexyl) improve synthetic yields (59% vs. 30%), likely due to reduced steric hindrance during guanidine conjugation. The hexyl chain in the target compound may balance solubility and reactivity . Cyanoguanidine vs. Guanidine: The 3-cyanoguanidine group in the target compound differs from the guanidine groups in 6b and 6e. Cyanoguanidine’s nitrile group may enhance hydrogen-bonding interactions compared to unsubstituted guanidine . Pivalamide vs. Heterocyclic Cores: Unlike chlorinated quinoline derivatives (e.g., 6b), the target compound’s pivalamide group lacks aromaticity but offers metabolic resistance, a feature shared with halogenated pyridine pivalamides (e.g., N-(6-iodopyridin-2-yl)pivalamide) .

Synthetic Challenges: The low yield (5%) of 7 () highlights difficulties in conjugating bulky groups (e.g., piperidine) to rigid heterocycles. The target compound’s synthesis may face similar challenges due to its hexyl spacer and cyanoguanidine group.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing N-(6-(3-Cyanoguanidino)hexyl)pivalamide?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A representative approach involves reacting a hexylamine precursor with a cyanoguanidine derivative under basic conditions. Solvent selection (e.g., DMF or THF) and temperature control (60–80°C) are critical to minimize side reactions. Post-synthesis, column chromatography (silica gel, eluent: CHCl₃/MeOH) is typically used for purification . For analogs, controlled cooling of heated solutions in single or mixed solvents (e.g., ethanol/water) has been employed to precipitate pure solids .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).
  • NMR : ¹H/¹³C NMR to confirm the presence of the pivalamide methyl groups (δ ~1.2 ppm) and cyanoguanidino moiety (δ ~7.5 ppm for NH protons).
  • Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion ([M+H]⁺ expected at m/z 338.57) .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.
  • Waste Disposal : Segregate organic waste containing cyanoguanidino groups and treat with oxidizing agents (e.g., NaOCl) before disposal .

Advanced Research Questions

Q. How do polymorphic forms of this compound influence its bioactivity?

  • Methodological Answer : Polymorph screening requires solvent recrystallization (e.g., methanol, acetonitrile) followed by X-ray powder diffraction (XRPD) to identify distinct crystal forms (e.g., Polymorph I vs. II). Differences in dissolution rates (tested via USP apparatus) correlate with bioavailability. For example, a metastable polymorph may exhibit 2–3× faster dissolution in simulated gastric fluid (pH 1.2), enhancing in vivo efficacy . Stability studies (25°C/60% RH for 12 months) combined with HPLC monitoring can identify degradation pathways (e.g., hydrolysis of the cyanoguanidino group) .

Q. What strategies resolve contradictions in kinetic data for reactions involving this compound?

  • Methodological Answer : Use the initial rate method to determine reaction orders. For example:

  • Vary the concentration of this compound while keeping other reagents in excess.
  • Plot log(rate) vs. log(concentration) to establish order (slope = reaction order).
  • Replicate experiments (n ≥ 3) to assess reproducibility. Discrepancies may arise from solvent polarity effects or trace metal impurities; mitigate via degassing solvents or adding chelators (e.g., EDTA) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model binding to kinases (e.g., EGFR) by aligning the cyanoguanidino group with ATP-binding pockets.
  • MD Simulations : GROMACS simulations (10 ns, explicit solvent) can assess stability of ligand-protein complexes. Key metrics include RMSD (<2.0 Å) and hydrogen bond occupancy (>70%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.